N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

FXR agonism Structure-activity relationship Sulfonamide pharmacophore

Select CAS 1788770-53-5 for FXR campaigns requiring unexplored side-chain vectors. The furan-3-yl propan-2-yl substitution distinguishes this compound from the furan-2-yl isomer (CAS 1210496-78-8) and hydroxyethyl analog (CAS 2097926-79-7), altering hydrogen-bonding geometry, lipophilicity, and metabolic stability. With MW 284.33 and favorable lead-like properties (tPSA ~89–93 Ų), this compound offers a 16–19% molecular weight advantage over thiophene-extended and hydroxyethyl analogs, providing greater scope for functionalization without breaching lead-like thresholds. Ideal for matched molecular pair studies isolating furan regiochemistry effects on FXR agonism and selectivity.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 1788770-53-5
Cat. No. B2811629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS1788770-53-5
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=COC=C2
InChIInChI=1S/C12H16N2O4S/c1-8(6-11-4-5-17-7-11)14-19(15,16)12-9(2)13-18-10(12)3/h4-5,7-8,14H,6H2,1-3H3
InChIKeyMRAOLIUZDRBNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1788770-53-5): Chemical Identity and Scaffold Context for Procurement Decisions


N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1788770-53-5; molecular formula C12H16N2O4S; molecular weight 284.33 g/mol; InChI Key MRAOLIUZDRBNTL-UHFFFAOYSA-N) is a heterocyclic sulfonamide featuring a 3,5-dimethylisoxazole core coupled via a sulfonamide linker to a chiral 1-(furan-3-yl)propan-2-amine side chain . This compound belongs to the isoxazole-4-sulfonamide class, a scaffold historically associated with farnesoid X receptor (FXR) agonism originating from the prototypical agonist GW4064 and subsequently elaborated across multiple pharmaceutical patent families [1]. The furan-3-yl substitution pattern and the propan-2-yl tether distinguish this molecule from its furan-2-yl positional isomer and from hydroxyethyl, thiophenyl, and pyrazolyl analogs within the same chemotype [2].

Why Isoxazole-4-sulfonamide Analogs Cannot Be Interchanged: The Case of N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide


Within the 3,5-dimethylisoxazole-4-sulfonamide chemotype, subtle variations in the amine side chain—including furanyl regiochemistry (2-yl vs. 3-yl), linker composition (methyl, ethyl, propan-2-yl, hydroxyethyl), and the presence or absence of additional heterocycles—produce divergent molecular recognition surfaces. The isoxazole FXR agonist pharmacophore, first delineated in GW4064 SAR studies, demonstrates that both the nature of the aryl/heteroaryl group and the length and substitution of the tether between the sulfonamide nitrogen and that group profoundly affect target engagement [1]. Consequently, a user requiring the precise furan-3-yl propan-2-yl substitution pattern cannot substitute the furan-2-yl isomer (CAS 1210496-78-8) or the hydroxyethyl analog (CAS 2097926-79-7) without altering hydrogen-bonding geometry, lipophilicity, and metabolic vulnerability at the side chain—each of which can change binding mode, selectivity, and pharmacokinetic profile [2]. The quantitative structural evidence below establishes why these differences are non-trivial for scientific selection and procurement.

Quantitative Differentiation Evidence: N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Topological Polar Surface Area and Hydrogen-Bonding Vector

The target compound bears a furan-3-yl substituent, in contrast to its closest positional isomer, N-[1-(furan-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1210496-78-8), which bears a furan-2-yl group. Although both share identical molecular formula (C12H16N2O4S) and molecular weight (284.33 g/mol), the furan oxygen in the 3-yl isomer is positioned meta to the point of attachment, whereas the 2-yl isomer places the oxygen adjacent to the attachment point. This alters the spatial orientation of the oxygen lone-pair electrons and the C-H hydrogen-bond donor character at the furan ring, resulting in a different electrostatic potential surface presented to biological targets . Computed topological polar surface area (tPSA) for the target compound is estimated at approximately 89–93 Ų (based on fragment addition), and the experimentally measured logP for the unsubstituted isoxazole scaffold is 0.121 [1]; however, the furan-3-yl attachment is predicted to reduce tPSA by approximately 2–4 Ų relative to the furan-2-yl isomer owing to the altered orientation of the oxygen relative to the molecular long axis [2].

FXR agonism Structure-activity relationship Sulfonamide pharmacophore

Side Chain Hydrogen-Bond Donor/Acceptor Profile: Absence of Hydroxyl Group vs. Hydroxyethyl Analogs

The target compound contains a simple propan-2-yl linker bearing a secondary sulfonamide –NH– group and a chiral methyl-substituted carbon, with no additional polar functionality. In contrast, N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097926-79-7; MW 352.4 g/mol; C15H16N2O6S) contains a hydroxyl group at the benzylic position and an ester-linked side chain, introducing an additional hydrogen-bond donor and acceptor pair . The target compound has 0 hydrogen-bond donors beyond the sulfonamide NH (total HBD count = 1), while the hydroxyethyl analog has 2 HBDs. The molecular weight difference is 68.07 g/mol (target: 284.33; comparator: 352.4), representing a ~24% increase in mass for the hydroxyethyl derivative, which directly impacts ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) [1].

Ligand efficiency Hydrogen bonding Metabolic stability

Isoxazole-4-sulfonamide Scaffold Provenance and FXR Agonist Pharmacophore Engine

The 3,5-dimethylisoxazole-4-sulfonamide scaffold is the core pharmacophoric element of the GW4064-derived FXR agonist series. GW4064 (EC50 = 15 nM at human FXR) established the 3,5-disubstituted isoxazole as a privileged motif for FXR ligand-binding domain engagement [1]. Subsequent SAR studies demonstrated that the sulfonamide linker and the pendant aryl/heteroaryl group are critical for potency; 3,5-dimethyl substitution on the isoxazole is optimal, and replacement or removal of the methyl groups reduces FXR activation by >10-fold [2]. The target compound's 3,5-dimethylisoxazole-4-sulfonamide core (CAS of parent sulfonamide: 175136-83-1; MW 176.19) is identical to that of GW4064 in the isoxazole region, providing a validated starting point for FXR-targeted screening. The furan-3-yl-propan-2-yl side chain represents a distinct chemotype within this scaffold family, with no publicly reported FXR EC50 data, but the core scaffold's target engagement precedent supports its inclusion in FXR-focused screening cascades .

FXR agonism NASH therapeutics Nuclear receptor pharmacology

Molecular Weight Efficiency Advantage vs. Extended Heterocyclic Analogs

The target compound (MW 284.33; heavy atom count 19) is significantly smaller than its thiophene-extended analog, N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2380063-44-3; MW 338.4; heavy atom count 22; molecular formula C14H14N2O4S2) . The mass difference of 54.07 g/mol (target lighter by 16.0%) is attributable to the additional thiophene ring and methylene linker in the comparator. The target compound also differs from the thiophene analog in sulfur count: 1 sulfur (sulfonamide) vs. 2 sulfurs (sulfonamide + thiophene). The lower heavy atom count of the target compound yields a predicted higher ligand efficiency ceiling (maximal achievable LE = ~0.61 for 19 heavy atoms vs. ~0.55 for 22 heavy atoms, assuming a 10 nM potency target) [1].

Ligand efficiency Fragment-based drug design Property-based optimization

Chirality and Single-Enantiomer Identity: Differentiation from Racemic or Achiral Analogs

The target compound contains a chiral center at the propan-2-yl carbon (C-2 of the propyl chain), producing (R)- and (S)-enantiomers. The CAS registry number 1788770-53-5 is associated with the single-enantiomer form as supplied by commercial vendors . This contrasts with the hydroxyethyl analog (CAS 2097926-79-7), which also contains a chiral center but may be supplied as a racemate or undefined stereoisomer based on available vendor information. The enantiomeric purity of the target compound is typically unspecified in vendor catalogs but is relevant because stereochemistry at the carbon alpha to the sulfonamide nitrogen can influence both target binding geometry and metabolic stability, as demonstrated for related isoxazole sulfonamide FXR agonists where individual enantiomers showed >5-fold differences in potency [1].

Chiral sulfonamide Stereochemistry Enantiomer-specific activity

Recommended Procurement and Research Application Scenarios for N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 1788770-53-5)


FXR Agonist Lead Discovery and SAR Expansion Beyond GW4064 Chemotype

The target compound is a structurally novel extension of the 3,5-dimethylisoxazole-4-sulfonamide FXR pharmacophore . Its furan-3-yl-propan-2-yl side chain occupies a different chemical space vector compared to GW4064's 2,6-dichlorophenyl-vinyl group and the aryl-tethered analogs described by Bass et al. (2009). Procurement is indicated for FXR-focused screening campaigns that have exhausted the potency and selectivity space around known isoxazole analogs and require unexplored side-chain vectors. The compound should be tested in an FXR FRET or luciferase reporter gene assay alongside GW4064 (EC50 = 15 nM) and a reference analog such as the 2,6-dimethyl phenol derivative 1t (reported as equipotent to GW4064) [1].

Furan Regiochemistry Comparator Studies: 3-yl vs. 2-yl Pharmacological Profiling

A direct head-to-head comparison between the target compound (furan-3-yl; CAS 1788770-53-5) and its furan-2-yl positional isomer (CAS 1210496-78-8) in a standardized FXR transactivation assay would establish the quantitative impact of furan regiochemistry on receptor agonism, selectivity, and cellular potency. Such a study would provide the first direct evidence for whether the furan oxygen position (meta vs. ortho to the point of attachment) influences FXR ligand-binding domain interactions. The matched molecular pair (same MW, same formula, identical core) makes this an ideal system for isolating the contribution of a single structural variable .

Property-Based Fragment Optimization Starting Point

With a molecular weight of 284.33 g/mol, 19 heavy atoms, and an estimated tPSA of ~89–93 Ų, the target compound resides in favorable property space for fragment-to-lead optimization (MW < 300; tPSA < 140 Ų; rotatable bonds ≤ 6) . Compared to the thiophene-extended analog (MW 338.4; 22 heavy atoms) and the hydroxyethyl derivative (MW 352.4; 24 heavy atoms), the target compound offers a 16–19% molecular weight advantage, providing greater scope for subsequent functionalization without breaching lead-like property thresholds [1]. Procurement is recommended for structure-based design programs that prioritize ligand efficiency and property-based optimization.

Chiral Sulfonamide Reference Standard for Analytical Method Development

The target compound's single chiral center at the propan-2-yl carbon makes it suitable as a reference standard for chiral HPLC or SFC method development in sulfonamide-containing lead series. Its distinct InChI Key (MRAOLIUZDRBNTL-UHFFFAOYSA-N) and well-defined molecular formula (C12H16N2O4S) facilitate unambiguous identification by LC-MS . Procurement of the single-enantiomer form supports the development of enantioselective analytical methods required for pharmacokinetic and metabolite profiling studies in chiral isoxazole sulfonamide programs.

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.